N-[(E)-anthracen-9-ylmethylideneamino]-2-(4-nitrophenyl)acetamide
Overview
Description
N-[(E)-anthracen-9-ylmethylideneamino]-2-(4-nitrophenyl)acetamide is a complex organic compound that belongs to the class of Schiff bases. Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group. This compound is notable for its unique structure, which includes an anthracene moiety and a nitrophenyl group, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[(E)-anthracen-9-ylmethylideneamino]-2-(4-nitrophenyl)acetamide typically involves the condensation reaction between anthracene-9-carbaldehyde and 2-(4-nitrophenyl)acetamide. The reaction is usually carried out in an ethanol solvent with an acid catalyst to facilitate the formation of the Schiff base.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The process may also include purification steps such as recrystallization and chromatography to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions: N-[(E)-anthracen-9-ylmethylideneamino]-2-(4-nitrophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are often used.
Substitution: Reagents like halogens and nucleophiles can facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of anthracene-9-carboxylic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted anthracene derivatives.
Scientific Research Applications
N-[(E)-anthracen-9-ylmethylideneamino]-2-(4-nitrophenyl)acetamide has diverse applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a precursor for the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug design and development.
Industry: Utilized in the development of advanced materials, including optoelectronic devices and sensors.
Mechanism of Action
The mechanism of action of N-[(E)-anthracen-9-ylmethylideneamino]-2-(4-nitrophenyl)acetamide involves its interaction with molecular targets through its Schiff base moiety. The compound can form coordination complexes with metal ions, influencing various biochemical pathways. Its nitrophenyl group can undergo reduction to form active intermediates that interact with cellular components, leading to its observed biological effects.
Comparison with Similar Compounds
- N-[(E)-anthracen-9-ylmethylideneamino]-N-phenylbenzene-1,4-diamine
- N-(4-nitrophenyl)acetamide
- Anthracen-9-ylmethylene-(4-methoxyphenyl)amine
Comparison: N-[(E)-anthracen-9-ylmethylideneamino]-2-(4-nitrophenyl)acetamide is unique due to its combination of an anthracene moiety and a nitrophenyl group. This structural feature imparts distinct photophysical properties and biological activities compared to other similar compounds. For instance, the presence of the nitrophenyl group enhances its potential as an antimicrobial and anticancer agent, while the anthracene moiety contributes to its utility in optoelectronic applications.
Properties
IUPAC Name |
N-[(E)-anthracen-9-ylmethylideneamino]-2-(4-nitrophenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17N3O3/c27-23(13-16-9-11-19(12-10-16)26(28)29)25-24-15-22-20-7-3-1-5-17(20)14-18-6-2-4-8-21(18)22/h1-12,14-15H,13H2,(H,25,27)/b24-15+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOMNFCASZRXNQF-BUVRLJJBSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C=NNC(=O)CC4=CC=C(C=C4)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2/C=N/NC(=O)CC4=CC=C(C=C4)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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